Rosuvastatin Isoamyl Ester

Description

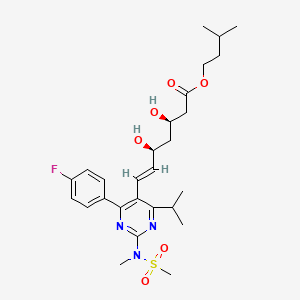

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDAIKXIOPRNBH-CXYUPCIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rosuvastatin Isoamyl Ester and Analogous Esters

Approaches to Rosuvastatin (B1679574) Core Precursor Synthesis

The synthesis of the rosuvastatin core structure is a critical phase, with various strategies developed to construct the key pyrimidine (B1678525) heterocycle and attach the side chain.

Wittig Olefination Strategies

A prevalent method for synthesizing the rosuvastatin precursor involves the Wittig reaction. scirp.org This reaction creates the crucial double bond linking the pyrimidine core to the heptenoate side chain. scirp.org In a typical industrial process, a phosphonium (B103445) salt, such as [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide, is reacted with an aldehyde like tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate. scirp.org This olefination is often carried out using a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). scirp.org

However, traditional Wittig and Horner-Wadsworth-Emmons (HWE) olefinations are not entirely stereoselective and can lead to the formation of the undesired Z-stereoisomer, which can be challenging to remove. thieme-connect.com To address this, a modified HWE reaction can be employed to control the E-alkene stereochemistry of the rosuvastatin intermediate. waters.com

Stereoselective Intermediate Formation

Achieving the correct stereochemistry of the two hydroxyl groups on the heptenoate side chain is paramount for the pharmacological activity of rosuvastatin. The desired therapeutic form is the (3R, 5S) diastereomer. waters.com

Several stereoselective methods have been developed:

Julia-Kocienski Olefination: This approach offers a high degree of stereoselectivity (E/Z up to 300:1) by reacting a lactonized statin side-chain precursor with a sulfone derivative of the pyrimidine core. thieme-connect.com This method results in high purity of the desired O-TBS protected statin lactones. thieme-connect.com

Aldol (B89426) Condensation: An alternative to ylide-based methods is the aldol condensation between a derivative of methyl 3-hydroxy-5-oxohexanoate (B1242796) and a pyrimidinecarbaldehyde. researchgate.net The use of a strong Lewis acid in combination with a tertiary amine effectively promotes the formation of the double bond. researchgate.net

Enzymatic Aldol Reaction: A one-pot tandem aldol reaction catalyzed by deoxyribose-5-phosphate aldolase (B8822740) (DERA) can produce key intermediates with high enantiomeric (>99.9% ee) and diastereomeric (96.6% de) excess. nih.gov This enzymatic process starts from simple 2-carbon materials to create a 6-carbon intermediate with the necessary stereocenters. nih.gov

Direct Esterification Techniques for Rosuvastatin Isoamyl Ester

Direct esterification involves the reaction of rosuvastatin acid with isoamyl alcohol to form the corresponding ester.

Chemical Esterification Routes

The esterification of rosuvastatin acid to produce its isoamyl ester can be achieved through chemical methods. To prevent side reactions like lactonization, especially under acidic conditions, the reaction is preferably carried out under alkaline or neutral conditions. google.com The use of a weak base such as potassium carbonate (K2CO3) can help minimize the rate of lactone formation. google.com

Reaction Conditions and Optimization for Isoamyl Ester Formation

Specific conditions for the preparation of this compound have been outlined. One method involves the use of 1-bromo-3-methylbutane (B150244) (bromoisopentane) as the isoamyl source. google.comgoogle.com

| Reactant | Equivalent | Catalyst | Equivalent | Temperature |

| Rosuvastatin Acid | 1 | 1-bromo-3-methylbutane | 2.5 | 40 °C |

| Potassium Carbonate | 1.1 | |||

| Reaction conditions for the synthesis of this compound. google.comgoogle.com |

This reaction can achieve a high conversion rate of approximately 99.0% under optimized conditions. google.com The resulting ester is often easier to crystallize and purify compared to the initial rosuvastatin acid, allowing for the effective removal of diastereomers and other impurities through recrystallization. google.com

Enzymatic Synthesis Considerations for Rosuvastatin Ester Analogs

The use of biocatalysts, particularly enzymes, in pharmaceutical synthesis offers a green and efficient alternative to traditional chemical methods. rsc.orgresearchgate.net Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and can often circumvent the need for complex protection and deprotection steps, leading to shorter synthetic routes and reduced waste. rsc.orgmdpi.com In the context of rosuvastatin and its analogs, enzymatic synthesis primarily focuses on two key areas: the creation of chiral intermediates for the side chain and the esterification of the carboxylic acid moiety.

Lipases are a class of enzymes that have demonstrated significant utility in organic synthesis, catalyzing esterification, transesterification, and hydrolysis reactions. mdpi.comrsc.org Notably, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is frequently cited as an effective biocatalyst for the synthesis of chiral precursors of rosuvastatin. rsc.orgsci-hub.se Research has shown its efficacy in the kinetic resolution of racemic intermediates, affording high enantiomeric purity essential for the final drug substance. sci-hub.se For instance, Novozym 435 has been successfully employed in the enantioselective hydrolysis of racemic esters to yield key chiral building blocks for the rosuvastatin side chain. sci-hub.se

While direct enzymatic synthesis of this compound is not extensively documented in publicly available research, the principles of lipase-catalyzed esterification are well-established and can be applied to understand the potential synthesis of this and other analogous esters. Studies on the enzymatic synthesis of various isoamyl esters from isoamyl alcohol and different carboxylic acids provide valuable insights into reaction parameters and potential yields. These reactions serve as excellent models for the prospective enzymatic esterification of rosuvastatin.

Research into the enzymatic synthesis of flavor esters, such as isoamyl butyrate (B1204436) and isoamyl acetate, highlights the feasibility of using lipases for esterifying isoamyl alcohol. mdpi.comredalyc.org These studies often utilize immobilized lipases to enhance stability and enable catalyst reuse. The choice of solvent, temperature, substrate molar ratio, and enzyme concentration are critical parameters that are optimized to maximize conversion and yield. redalyc.orgnih.gov

For example, in the synthesis of isoamyl butyrate, studies have explored various lipases and reaction conditions. The data below summarizes findings from different research efforts on the enzymatic synthesis of isoamyl esters, which can be considered analogous to the potential synthesis of this compound.

Table 1: Research Findings on Enzymatic Synthesis of Isoamyl Esters

| Ester Product | Lipase Used | Substrates | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Isoamyl Acetate | Candida antarctica Lipase B (immobilized on polyurethane) | Acetic Acid, Isoamyl Alcohol | Solvent-free | 50-60 | 60 min (ultrasound) | - | unirioja.es |

| Isoamyl Butyrate | Rhizopus oryzae Lipase (immobilized) | Butyric Acid, Isoamyl Alcohol | Cyclohexane | 30 | 5 h | - | mdpi.com |

| Isoamyl Butyrate | Thermomyces lanuginosus Lipase (immobilized) | Butyric Acid, Isoamyl Alcohol | Heptane | - | 3 h | 96% | redalyc.org |

| Isoamyl Butyrate | Rhizopus oryzae Lipase (immobilized) | Butyric Acid, Fusel Oil (source of isoamyl alcohol) | Cyclohexane | - | - | 84% | mdpi.com |

| Octyl Formate | Novozym 435 | Formic Acid, Octanol | 1,2-dichloroethane | 40 | 1 h | 80.71% | nih.gov |

The data indicates that high yields of isoamyl esters can be achieved under optimized enzymatic conditions. The successful synthesis of these esters using various lipases and reaction setups provides a strong basis for the development of a biocatalytic process for this compound and its analogs. The key would be to adapt these methodologies to the rosuvastatin carboxylic acid substrate, considering its specific solubility and reactivity.

Further research would be necessary to determine the optimal enzyme and conditions for the direct esterification of rosuvastatin with isoamyl alcohol. This would involve screening different lipases, optimizing the reaction medium (e.g., use of organic solvents or solvent-free systems), and fine-tuning parameters such as temperature, substrate ratio, and water activity to achieve high conversion and purity of the desired this compound.

Chemical Degradation Pathways and Stability Assessment of Rosuvastatin Isoamyl Ester

Hydrolytic Degradation Mechanisms of Rosuvastatin (B1679574) Esters

Hydrolysis represents a significant degradation pathway for rosuvastatin esters, leading to the cleavage of the ester bond and the formation of rosuvastatin acid and the corresponding alcohol. This reaction can be catalyzed by both acids and bases.

In acidic environments, rosuvastatin and its esters are particularly susceptible to degradation. tandfonline.comscielo.brwisdomlib.orgrsc.org The presence of hydronium ions catalyzes the hydrolysis of the ester linkage in Rosuvastatin Isoamyl Ester, yielding rosuvastatin acid and isoamyl alcohol. Concurrently, acidic conditions promote the intramolecular esterification of the newly formed rosuvastatin acid, leading to the formation of rosuvastatin lactone as a major degradation product. tandfonline.comscielo.br Studies on rosuvastatin have shown that it is most sensitive to acid hydrolysis compared to other stress conditions. wisdomlib.org Forced degradation studies on rosuvastatin have demonstrated significant degradation under acidic conditions, while it remains considerably stable in neutral and basic environments. scielo.brwisdomlib.org For instance, one study observed a 12.29% degradation of rosuvastatin when subjected to 0.5 N HCl at 60°C for 2 hours. tandfonline.com Another study identified rosuvastatin methyl ester as a major acid degradant of rosuvastatin, formed through the esterification of the carboxylic acid group. wisdomlib.org

The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (isoamyl alcohol in this case) result in the formation of the carboxylic acid (rosuvastatin acid).

Table 1: Degradation of Rosuvastatin under Acidic Conditions

| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradation Products | Reference |

| 0.5 N HCl | 2 hours | 60°C | 12.29% | Rosuvastatin Lactone | tandfonline.com |

| Acidic hydrolysis | Not specified | Not specified | Significant degradation | Rosuvastatin Lactone, unknown impurity | scielo.brwisdomlib.org |

This table presents data for rosuvastatin, which is used to infer the potential degradation of this compound under similar conditions.

Base-catalyzed hydrolysis, also known as saponification, is another critical degradation pathway for rosuvastatin esters. In the presence of a base, such as sodium hydroxide (B78521), the ester bond of this compound is cleaved to produce the rosuvastatin salt (e.g., rosuvastatin sodium) and isoamyl alcohol. preprints.orggoogle.com This process is a common step in the synthesis of rosuvastatin salts from their corresponding esters. google.comgoogleapis.comgoogle.comgoogle.com The reaction is generally irreversible under basic conditions because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide ion (isoamyl alkoxide), which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and isoamyl alcohol. Studies on rosuvastatin have shown that in alkaline conditions (0.5 N NaOH at 60°C for 2 hours), it exhibits a degradation of 9.27%. tandfonline.com

Table 2: Hydrolysis of Rosuvastatin Esters under Basic Conditions

| Ester | Base | Solvent | Temperature | Outcome | Reference |

| Rosuvastatin Methyl Ester | Sodium Hydroxide | Ethanol (B145695) | Room Temperature | Rosuvastatin Sodium | google.com |

| Rosuvastatin C1 to C4 Alkyl Ester | Sodium Hydroxide | C1 to C4 Alcohol | Not specified | Rosuvastatin Salt | google.com |

| Rosuvastatin Alkyl Esters | Organic Base | Water/Tetrahydrofuran | Not specified | Rosuvastatin Salt | preprints.org |

| Rosuvastatin | 0.5 N NaOH | Not specified | 60°C | 9.27% degradation | tandfonline.com |

This table summarizes the hydrolysis of various rosuvastatin esters to infer the behavior of this compound.

Acid-Catalyzed Hydrolysis

Intermolecular Esterification and Lactone Formation in Rosuvastatin Derivatives

A significant degradation pathway for rosuvastatin and its derivatives in acidic media is the intramolecular esterification leading to the formation of rosuvastatin lactone. google.comjpionline.org This reaction occurs between the carboxylic acid group and the hydroxyl group at the δ-position of the heptenoic acid side chain. The formation of this lactone is a reversible reaction, with the equilibrium favoring the lactone in acidic conditions and the open-chain form in basic conditions. jpionline.org The presence of the lactone is a critical quality attribute to monitor in rosuvastatin drug products due to its inactivity as an HMG-CoA reductase inhibitor.

While this compound itself does not have a free carboxylic acid to undergo this specific intramolecular reaction, its hydrolysis product, rosuvastatin acid, readily cyclizes to form the lactone, especially under acidic conditions. Therefore, the formation of rosuvastatin lactone is a key secondary degradation product to consider when assessing the stability of this compound.

Factors Influencing the Chemical Stability of this compound

Several factors can influence the chemical stability of this compound, primarily by affecting the rates of hydrolysis and subsequent degradation reactions.

pH : The pH of the environment is a critical factor. As discussed, acidic conditions promote both the hydrolysis of the ester and the subsequent formation of rosuvastatin lactone. tandfonline.comscielo.brwisdomlib.org Conversely, basic conditions drive the hydrolysis of the ester to the more stable carboxylate salt. preprints.orggoogle.com Studies on rosuvastatin calcium have shown that the drug's degradation is significant at a pH of 1.2 over 24 hours. researchgate.net

Temperature : Elevated temperatures generally accelerate the rate of chemical reactions, including hydrolysis. Forced degradation studies often employ higher temperatures to predict long-term stability. tandfonline.comresearchgate.net

Solvent : The choice of solvent can influence the stability of rosuvastatin esters. The presence of water is necessary for hydrolysis. The use of certain organic solvents during synthesis and purification can affect the formation of impurities. google.com

Presence of Other Substances : Excipients in a pharmaceutical formulation can impact the stability of the active ingredient. For instance, alkaline stabilizers are often included in rosuvastatin formulations to prevent the formation of the lactone impurity by maintaining a basic microenvironment. google.comjpionline.org

While a Material Safety Data Sheet for this compound indicates that the product is stable under normal storage conditions, an awareness of these degradation pathways and influencing factors is essential for maintaining its quality and for the formulation of stable dosage forms. cleanchemlab.com

Impurity Profiling and Control Strategies for Rosuvastatin Isoamyl Ester in Pharmaceutical Manufacturing

Rosuvastatin (B1679574) Isoamyl Ester as a Process-Related Impurity

Process-related impurities are substances that are formed as by-products during the synthesis of an API. ich.org In the manufacturing of Rosuvastatin, one such identified impurity is Rosuvastatin Isoamyl Ester. chemicea.comsynthinkchemicals.com This compound is understood to be formed during the manufacturing process, likely through the esterification of a Rosuvastatin carboxylic acid intermediate with residual isoamyl alcohol, a solvent or reagent used in one of the synthesis steps. Its presence as a known impurity is confirmed by its availability as a pharmaceutical analytical impurity and reference standard for quality control purposes. sigmaaldrich.comusp.orgsynzeal.com

The identification and control of specified impurities like this compound are mandatory under regulatory guidelines. ich.org Manufacturers must document the potential and actual impurities arising during synthesis and establish acceptance criteria for their presence in the final drug substance. ich.orgusp.org

Table 1: Chemical Identity of this compound

| Compound Name | This compound |

| Synonym | Isopentyl(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate |

| CAS Number | 1197348-98-3 synthinkchemicals.comsigmaaldrich.com |

| Molecular Formula | C27H38FN3O6S synthinkchemicals.comsigmaaldrich.com |

| Molecular Weight | 551.67 g/mol synthinkchemicals.com |

| Category | Process-Related Impurity chemicea.com |

Degradation-Related Impurities and their Chemical Origin

Degradation-related impurities result from the chemical breakdown of the drug substance during storage or manufacturing due to factors like light, heat, humidity, or interaction with excipients. europa.eunih.gov Forced degradation studies are conducted under stressed conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to identify potential degradation products and establish the stability profile of the drug. nih.govresearchgate.net

For Rosuvastatin, several degradation products have been identified. The drug is particularly susceptible to degradation under acidic and photolytic conditions. nih.govresearchgate.net A primary and major degradation product is Rosuvastatin Lactone . researchgate.netderpharmachemica.com

Chemical Origin of Rosuvastatin Lactone: This impurity is formed through an intramolecular esterification reaction where the carboxylic acid group on the heptenoic acid side chain of Rosuvastatin reacts with the hydroxyl group at the C5 position, eliminating a molecule of water. researchgate.net This process is notably enhanced in acidic conditions and can also occur under thermal stress. researchgate.netscielo.br

Other degradation pathways include oxidation and photolysis, leading to various other impurities. nih.govnih.gov For example, under certain acidic conditions, esterification with residual alcohols like methanol (B129727) can lead to the formation of corresponding esters, such as Rosuvastatin methyl ester. scielo.brwisdomlib.org Studies have identified numerous other degradation products, often involving modifications to the dihydroxyheptenoic acid side chain or the pyrimidine (B1678525) core. nih.govnih.gov

Table 2: Major Degradation-Related Impurities of Rosuvastatin

| Impurity Name | Chemical Origin | Reference |

| Rosuvastatin Lactone | Intramolecular esterification; accelerated by acid and heat. | researchgate.netderpharmachemica.com |

| Rosuvastatin Methyl Ester | Esterification of the carboxylic acid group with methanol under acidic conditions. | scielo.brwisdomlib.org |

| Anti-isomer of Rosuvastatin | Isomerization. | scielo.br |

Impurity Control Guidelines and Methodologies in Active Pharmaceutical Ingredient (API) Synthesis

The control of impurities in APIs is governed by a stringent regulatory framework, primarily outlined in the ICH guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). gmpinsiders.comich.orgeuropa.eu These guidelines provide a systematic approach to ensure the safety and quality of pharmaceutical products.

Key Principles of Impurity Control:

Classification: Impurities are broadly classified into organic impurities (process-related, degradation products, intermediates), inorganic impurities (reagents, catalysts, heavy metals), and residual solvents. gmpinsiders.comich.org

Identification and Qualification: The ICH establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org Any impurity observed at a level above the identification threshold must be structurally characterized. jpionline.orgusp.org Qualification is the process of gathering data to establish the biological safety of an impurity at a specified level. ich.orgpmda.go.jp

Analytical Procedures: Validated analytical methods must be used to detect and quantify impurities. pmda.go.jp These procedures must be specific, sensitive, and accurate enough to monitor impurities at the required levels. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for impurity profiling of Rosuvastatin and other APIs due to their high resolution and sensitivity. wisdomlib.orgnih.govunesp.br

Specifications: The final specifications for a drug substance must include a list of identified and unidentified impurities, with defined acceptance criteria (limits) for each. ich.org This rationale should be based on the impurity profiles of batches used in clinical and safety studies. ich.org

By adhering to these guidelines and employing robust analytical methodologies, pharmaceutical manufacturers can effectively control process-related impurities like this compound and monitor for degradation products, ensuring the consistent quality and safety of the API. nih.govsynthinkchemicals.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Type |

| Rosuvastatin | Active Pharmaceutical Ingredient |

| This compound | Process-Related Impurity |

| Rosuvastatin Lactone | Degradation-Related Impurity |

| Rosuvastatin Methyl Ester | Degradation-Related Impurity |

| Anti-isomer of Rosuvastatin | Degradation-Related Impurity |

Advanced Analytical Methodologies for the Characterization and Quantification of Rosuvastatin Isoamyl Ester

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of Rosuvastatin (B1679574) and its esters. unesp.br These techniques offer high resolution and sensitivity, which are essential for distinguishing between structurally similar compounds. UHPLC, with its use of smaller particle size columns (typically under 2 µm), provides faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. researchgate.netmdpi.com

Chromatographic Separation Techniques and Stationary Phases

The separation of Rosuvastatin Isoamyl Ester is predominantly achieved using reversed-phase HPLC (RP-HPLC). science.gov In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phases: The most commonly employed stationary phases are C18 (octadecylsilane) and C8 (octylsilane) bonded to silica (B1680970) particles. unesp.brresearchgate.net These provide a hydrophobic surface that interacts with the non-polar regions of the analyte molecules.

C18 Columns: These are widely used due to their strong hydrophobic retention characteristics, which are effective for separating a broad range of compounds. unesp.brresearchgate.netvulcanchem.com For instance, a Luna C18 column (250 mm x 4.6 mm, 5 µm) has been successfully used for the separation of Rosuvastatin and its impurities. researchgate.net Similarly, Acquity BEH C18 columns (100 mm x 2.1 mm, 1.7 µm) are utilized in UHPLC methods for enhanced separation efficiency. mdpi.comresearchgate.net

Specialized Stationary Phases: For challenging separations, including the resolution of stereoisomers, specialized columns may be necessary. Phenyl-hexyl stationary phases can offer alternative selectivity due to pi-pi interactions with aromatic moieties in the analytes. researchgate.net

A summary of typical stationary phases used in the analysis of Rosuvastatin and its related compounds is presented below:

| Stationary Phase | Column Dimensions | Particle Size | Application | Reference |

| C18 | 250 mm x 4.6 mm | 5 µm | HPLC analysis of Rosuvastatin and impurities | researchgate.net |

| C18 | 100 mm x 4.6 mm | 5 µm | HPLC method for Rosuvastatin | scribd.com |

| Acquity BEH C18 | 100 mm x 2.1 mm | 1.7 µm | UHPLC for Rosuvastatin and degradation products | mdpi.comresearchgate.net |

| Newcrom R1 | Not specified | 3 µm for UPLC | RP-HPLC of Rosuvastatin methyl ester | sielc.com |

| YMC J' Sphere ODS H-80 | 150 mm x 4.6 mm | 4.0 µm | LC-MS/MS of Rosuvastatin in plasma | scielo.br |

| Thermo Hypurity C18 | 50 mm x 4.6 mm | 5 µm | LC-MS/MS for Rosuvastatin and Metformin | nih.gov |

Mobile Phase Optimization for Resolution of this compound

The composition of the mobile phase is a critical factor in achieving the desired separation of this compound from the parent drug and other related substances. Optimization of the mobile phase involves adjusting the organic solvent type and concentration, pH, and the use of additives.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase chromatography for the analysis of Rosuvastatin and its esters. unesp.br The choice and proportion of the organic solvent affect the retention time and selectivity of the separation. For example, a mobile phase consisting of acetonitrile and water is frequently used. sielc.com

pH and Buffers: The pH of the mobile phase plays a crucial role, as Rosuvastatin is an acidic compound with a pKa of 4.6. unesp.br To ensure consistent retention and peak shape, the pH is often maintained at a level where the analyte is in a single ionic form. Acidifying the mobile phase with agents like phosphoric acid, formic acid, or trifluoroacetic acid is a common practice. researchgate.netsielc.comscielo.br For instance, a mobile phase of methanol and 0.1% trifluoroacetic acid (50:50) has been used for the isocratic elution of a Rosuvastatin ester. vulcanchem.com

Gradient vs. Isocratic Elution: Both isocratic and gradient elution methods are employed. Isocratic elution, where the mobile phase composition remains constant, is simpler but may not be suitable for complex mixtures with a wide range of polarities. vulcanchem.com Gradient elution, which involves changing the mobile phase composition during the run, is often necessary to resolve all components of interest, including the parent drug, its esters, and potential degradation products, within a reasonable time frame. researchgate.netasianjpr.com

Examples of mobile phase compositions used in the analysis of Rosuvastatin and its esters:

| Mobile Phase Composition | Elution Mode | Application | Reference |

| Acetonitrile, water, and phosphoric acid | Isocratic | HPLC of Rosuvastatin methyl ester | sielc.com |

| 10 mM ammonium (B1175870) acetate, acetonitrile, and methanol | Gradient | HPLC of Rosuvastatin and lactone impurity | asianjpr.com |

| 0.2% formic acid in water and acetonitrile (40:60, v/v) | Isocratic | LC-MS/MS of Rosuvastatin in plasma | scielo.br |

| 0.1% trifluoroacetic acid and methanol | Gradient | UPLC for Rosuvastatin and degradation products | researchgate.net |

| Methanol and 0.1% trifluoroacetic acid (50:50) | Isocratic | UPLC of a Rosuvastatin ester | vulcanchem.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound. It provides not only quantitative data but also crucial structural information. Tandem Mass Spectrometry (MS/MS) further enhances specificity and sensitivity by subjecting selected ions to fragmentation, which aids in the definitive identification of compounds. scielo.brlcms.cz

Identification of Degradation Products of this compound

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. researchgate.netscispace.com LC-MS is a powerful technique for this purpose. By subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, various degradation products can be generated. researchgate.net

The process of identification involves:

Separation: The degradation mixture is first separated using HPLC or UHPLC.

Mass Determination: The mass-to-charge ratio (m/z) of the parent ion of each separated component is determined by the mass spectrometer. This provides the molecular weight of the potential degradation product.

Fragmentation Analysis (MS/MS): The parent ions are then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, which helps in elucidating its structure.

For Rosuvastatin, known degradation products include its lactone form and various oxidative degradation products. researchgate.netgoogle.com Similar degradation pathways can be anticipated for its esters, and LC-MS/MS is the key technique to identify the specific structures of these degradants.

Quantitative Analysis Using LC-MS/MS

LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices like plasma, owing to its high sensitivity and selectivity. scielo.brresearchgate.netscirp.org The technique is also applied for the precise quantification of impurities and related substances in pharmaceutical formulations. nih.gov

The quantitative analysis typically involves Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. scielo.br This highly selective detection method minimizes interference from matrix components, leading to accurate and precise quantification.

A typical LC-MS/MS method for Rosuvastatin involves monitoring the transition of the protonated molecule [M+H]+ at m/z 482.1 to a specific product ion, such as m/z 258.1. nih.govresearchgate.net For this compound, a similar approach would be used, with the precursor ion corresponding to its molecular weight.

Key parameters for a validated LC-MS/MS quantitative method include linearity, accuracy, precision, recovery, and stability. scielo.brresearchgate.net For Rosuvastatin, linear calibration curves have been established in the range of 0.1 to 60 ng/mL in human plasma. researchgate.netscirp.org

Spectroscopic Techniques in Rosuvastatin Ester Analysis

While chromatography and mass spectrometry are central to the analysis of Rosuvastatin esters, other spectroscopic techniques also play a role, primarily in the characterization of the pure substance and its major related compounds.

UV-Visible Spectroscopy: HPLC and UHPLC systems are most commonly equipped with UV-Visible detectors. The chromophores within the Rosuvastatin molecule allow for its detection at specific wavelengths, typically around 242 nm. unesp.brasianjpr.com While not as selective as MS, UV detection is robust and widely used for routine quality control analysis.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule. For a Rosuvastatin ester, the IR spectrum would show characteristic absorption bands for the ester carbonyl group, in addition to the other functional groups present in the Rosuvastatin structure. walshmedicalmedia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the definitive structural elucidation of new chemical entities, including esters and degradation products. It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. walshmedicalmedia.com

These spectroscopic techniques, often used in conjunction with MS, provide a comprehensive characterization of this compound and its related substances.

Method Validation Principles for this compound Analysis

The validation of an analytical method for this compound, a key intermediate or potential impurity in the synthesis of Rosuvastatin, ensures the reliability of quantitative results. google.com This process is integral to modern quality control, confirming that the measurement of this specific compound is consistent and accurate. The validation process encompasses a series of tests to verify the performance characteristics of the method, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) technique. mdpi.comnih.govijpsjournal.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ajpaonline.cominnovareacademics.in For this compound, the method must demonstrate that it can distinguish it from Rosuvastatin itself, other synthetic precursors, and any potential degradation products. mdpi.comnih.gov

To establish specificity, a common approach is to perform forced degradation studies on Rosuvastatin. ajpaonline.comnih.gov The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. innovareacademics.iniajps.comrsc.org The analytical method is then used to analyze these stressed samples. The method is considered specific if it can resolve the this compound peak from all other peaks generated during the degradation studies, with resolution values between adjacent peaks being greater than 1.5. mdpi.comnih.gov The analysis of individual solutions of each known impurity alongside the analyte solution further confirms selectivity. nih.gov This ensures that the quantification of this compound is not affected by co-eluting substances.

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. scispace.comsaudijournals.com For the analysis of this compound, this is typically established by preparing a series of standard solutions at different concentrations. scielo.br These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. scielo.brnih.gov

The linearity is evaluated by statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 0.999. scispace.comajptr.com The analytical range is the interval between the upper and lower concentration levels for which the method has demonstrated suitable linearity, accuracy, and precision. For an impurity like this compound, the range would typically span from the limit of quantification (LOQ) to 120% or 150% of the specification limit. scispace.comscielo.br

Table 1: Linearity Data for this compound Analysis

| Concentration Level | Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1 | 0.1 | 5,250 |

| 2 | 0.5 | 26,100 |

| 3 | 1.0 | 51,900 |

| 4 | 2.5 | 130,500 |

| 5 | 5.0 | 262,000 |

| 6 | 7.5 | 391,500 |

| Statistical Analysis | ||

| Correlation Coefficient (r) | 0.9998 | |

| Coefficient of Determination (r²) | 0.9996 | |

| Linearity Range | 0.1 - 7.5 µg/mL |

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. saudijournals.comresearchgate.net It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): This is determined by analyzing a minimum of six replicate samples of the same concentration during the same day, by the same analyst, and with the same equipment. mdpi.com

Intermediate Precision (Inter-day precision): This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. mdpi.comnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. scispace.comsaudijournals.com It is often determined through recovery studies by adding known amounts of the this compound standard to a sample matrix. nih.gov The percentage of recovery is then calculated. For impurities, accuracy is typically assessed at three concentration levels, with acceptance criteria for recovery often falling between 98% and 102%. mdpi.com

Table 2: Precision and Accuracy Results

| Parameter | Concentration Level (µg/mL) | Result | Acceptance Criteria |

| Repeatability (Intra-day) | 2.5 | RSD = 0.8% | RSD ≤ 2.0% |

| Intermediate Precision (Inter-day) | 2.5 | RSD = 1.3% | RSD ≤ 2.0% |

| Accuracy (Recovery) | 1.0 | 101.2% | 98.0% - 102.0% |

| 2.5 | 99.5% | 98.0% - 102.0% | |

| 5.0 | 100.8% | 98.0% - 102.0% |

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ajpaonline.commdpi.com This provides an indication of its reliability during normal usage. For an HPLC/UPLC method for this compound, robustness would be tested by slightly altering parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition (e.g., percentage of organic solvent). mdpi.comnih.gov The method is considered robust if the system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these changes. ijpbs.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rsc.orgsaudijournals.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govsaudijournals.com For impurities like this compound, the LOQ is a critical validation parameter. mdpi.com These limits are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. nih.gov

Table 3: Robustness and Sensitivity Data

| Parameter | Variation | Result |

| Robustness | ||

| Flow Rate | ± 0.1 mL/min | System Suitability Passes |

| Column Temperature | ± 5 °C | System Suitability Passes |

| Mobile Phase pH | ± 0.2 units | System Suitability Passes |

| Sensitivity | ||

| Limit of Detection (LOD) | 0.05 µg/mL | |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Theoretical and Computational Chemistry Approaches to Rosuvastatin Isoamyl Ester

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. mdpi.com For Rosuvastatin (B1679574) Isoamyl Ester, these calculations can map the potential energy surface for various reactions, such as hydrolysis or intramolecular cyclization (lactonization). By identifying transition states and calculating their corresponding activation energies, researchers can predict the most likely reaction pathways and their kinetics.

This approach involves modeling the reactant, intermediate, transition state, and product molecules. The calculations can determine the change in enthalpy for a reaction, which is crucial for understanding the thermal effects of the process. mdpi.com For instance, the hydrolysis of the isoamyl ester bond to form Rosuvastatin and isoamyl alcohol can be modeled. The calculations would reveal the energy barrier for the nucleophilic attack of a water molecule on the ester's carbonyl carbon, providing a quantitative measure of its reactivity under hydrolytic conditions. Similarly, the energetics of the intramolecular esterification that leads to the formation of Rosuvastatin Lactone can be studied, a known degradation pathway for Rosuvastatin itself. researchgate.net

Table 1: Illustrative Energy Profile for a Hypothetical Hydrolysis Reaction of Rosuvastatin Isoamyl Ester

This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Reactants (this compound + H₂O) | 0 |

| 2 | Transition State 1 (Nucleophilic attack) | +85 |

| 3 | Tetrahedral Intermediate | +20 |

| 4 | Transition State 2 (Proton transfer) | +45 |

Molecular Dynamics Simulations in Ester Stability Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly valuable for investigating its conformational dynamics and stability in different environments, such as in an aqueous solution or within an amorphous solid-state formulation.

To perform an MD simulation, a force field (a set of parameters describing the potential energy of the system) is chosen, such as the Transferable Parameters for Phase Equilibria (TraPPE) force field, which has been successfully used for other esters. rsc.org The simulation explicitly models the interactions between the ester and surrounding solvent molecules (e.g., water). nih.gov

In Silico Prediction of Degradation Products and Pathways

In silico (computer-based) tools are widely used in the pharmaceutical industry to predict the potential degradation products of a drug substance, which is a critical aspect of drug development and stability studies. nih.govijpsr.com Rosuvastatin has been shown to be susceptible to degradation under specific stress conditions, particularly acid hydrolysis and photolysis, while remaining stable against base/neutral hydrolysis, oxidation, and thermal stress. nih.govresearchgate.net

For this compound, these predictive models can be applied to identify likely degradants. Software platforms like TOPKAT and DEREK are used to forecast the toxicity and structure of potential degradation products based on the parent molecule's structure. nih.govijpsr.com The primary degradation pathways for Rosuvastatin involve the formation of its lactone form and various isomers. researchgate.netnih.gov LC-MS analysis of stressed Rosuvastatin samples has revealed degradation products with the same molecular mass (isomers) and others with a mass 18 Da less than the parent drug, corresponding to a loss of water, which is characteristic of lactonization. nih.govresearchgate.net

Applying this knowledge to the isoamyl ester, the predicted degradation pathways would include:

Hydrolysis: Cleavage of the ester bond to yield Rosuvastatin and isoamyl alcohol.

Lactonization: Intramolecular cyclization to form Rosuvastatin Lactone, releasing isoamyl alcohol. This is a major degradation product for Rosuvastatin itself. researchgate.net

Isomerization/Photodegradation: Formation of various isomers, similar to the polycyclic isomers observed for Rosuvastatin under photolytic conditions. nih.gov

Table 2: Predicted Major Degradation Products of this compound

| Degradation Pathway | Product Name | Molecular Formula of Product | Notes |

|---|---|---|---|

| Hydrolysis | Rosuvastatin | C₂₂H₂₈FN₃O₆S | Results from the cleavage of the ester linkage. nih.gov |

| Hydrolysis | Isoamyl alcohol | C₅H₁₂O | Co-product of the hydrolysis reaction. |

| Intramolecular Cyclization | Rosuvastatin Lactone | C₂₂H₂₆FN₃O₅S | A major degradation product formed from the parent acid. researchgate.net |

Structure-Activity Relationship (SAR) Studies for Ester Derivatives (Focus on Chemical Reactivity)

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure influences its properties. While often focused on biological activity, SAR can also be applied to chemical reactivity and stability. For Rosuvastatin esters, the nature of the ester group (R in -COOR) significantly impacts physicochemical properties, which in turn affects chemical reactivity.

The chemical reactivity of the ester group is primarily related to its susceptibility to hydrolysis. This is influenced by steric and electronic factors. The isoamyl group is larger and provides more steric hindrance around the carbonyl carbon compared to smaller groups like methyl or ethyl. This increased bulk could potentially slow the rate of nucleophilic attack by water, thereby increasing the hydrolytic stability of this compound compared to Rosuvastatin Methyl Ester.

Table 3: Comparison of Properties of Different Rosuvastatin Ester Derivatives

| Ester Derivative | Alkyl Group | Relative Steric Hindrance | Reported Crystallinity | Implied Chemical Stability |

|---|---|---|---|---|

| Rosuvastatin Methyl Ester | Methyl (-CH₃) | Low | Difficult to crystallize google.com | Lower solid-state stability |

| Rosuvastatin Ethyl Ester | Ethyl (-C₂H₅) | Moderate | Good crystallization properties google.com | Moderate solid-state stability |

Conclusion and Future Research Directions in Rosuvastatin Isoamyl Ester Chemistry

Summary of Key Chemical Insights

Rosuvastatin (B1679574) Isoamyl Ester, also known by its chemical name isopentyl (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, is a significant compound in the manufacturing and purification of rosuvastatin. ontosight.aisynzeal.comlgcstandards.com One of the most critical chemical insights into this specific ester is its superior crystallinity compared to other alkyl esters of rosuvastatin, such as the methyl, ethyl, or butyl esters. google.com This enhanced crystallinity is a considerable advantage in the purification process during large-scale industrial synthesis, as it facilitates easier isolation and purification of the compound from a solution, even at lower purity levels. google.com

The synthesis of rosuvastatin esters, like the isoamyl ester, is typically achieved through esterification, a fundamental reaction in organic chemistry. For instance, the derivatization of rosuvastatin into its methyl ester for analytical purposes is accomplished via a nucleophilic substitution reaction where the carboxylate group of rosuvastatin attacks an alkyl halide (in that case, methyl iodide) in the presence of a weak base like potassium carbonate. ubbcluj.roresearchgate.net This general principle of esterification of the rosuvastatin carboxylic acid is the core chemical transformation that yields the isoamyl ester.

From an analytical standpoint, Rosuvastatin Isoamyl Ester is recognized as a pharmaceutical analytical impurity (PAI) and is used as a reference standard in quality control applications during the production of rosuvastatin. sigmaaldrich.comusp.org Its well-defined chemical structure and properties are crucial for developing and validating analytical methods to detect and quantify impurities in the final active pharmaceutical ingredient.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1197348-98-3 | synzeal.comsigmaaldrich.com |

| Molecular Formula | C27H38FN3O6S | synzeal.comsigmaaldrich.com |

| Molecular Weight | 551.67 g/mol | sigmaaldrich.com |

| IUPAC Name | isopentyl (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate | lgcstandards.com |

Unexplored Avenues in Synthesis and Characterization

While the fundamental synthesis of this compound via traditional esterification is established, several modern and more sustainable synthetic avenues remain largely unexplored for this specific compound.

Biocatalytic and Chemoenzymatic Synthesis: The synthesis of statins has benefited significantly from the application of enzymes to create chiral intermediates with high selectivity, reducing the need for complex and hazardous chemical steps. acs.org For instance, hydrolases and alcohol dehydrogenases (ADHs) are used to produce the key chiral side-chain of rosuvastatin. acs.orgnih.gov An unexplored area is the direct enzymatic esterification of rosuvastatin with isoamyl alcohol. Lipases, which can catalyze ester synthesis, often in aqueous environments, could offer a greener and more selective alternative to conventional chemical methods. acs.org Research into identifying a suitable lipase (B570770) and optimizing reaction conditions for this specific transformation has not been extensively reported.

Advanced Spectroscopic and Crystallographic Characterization: Although noted for its crystallinity, detailed single-crystal X-ray diffraction studies of this compound are not widely published in peer-reviewed literature. Such studies would provide definitive proof of its three-dimensional molecular structure, including the conformation of the flexible isoamyl chain and the hydrogen-bonding networks in the solid state. This information would be invaluable for understanding its physical properties and could aid in computational modeling and the design of new derivatives. Furthermore, advanced solid-state NMR (ssNMR) spectroscopy could provide detailed insights into the local environment and dynamics of the molecule in its crystalline form.

Flow Chemistry Synthesis: Continuous flow chemistry offers significant advantages over batch processing for the synthesis of pharmaceutical intermediates, including improved safety, consistency, and scalability. beilstein-journals.org The esterification of rosuvastatin to form the isoamyl ester could be adapted to a flow process. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved purity profiles, and reduced waste. The development of a robust flow synthesis protocol for this compound is a promising and unexplored research avenue.

Potential for Novel Ester Derivative Exploration in Chemical Research

The study of this compound opens the door to the broader exploration of novel ester derivatives in chemical research, moving beyond their role as simple intermediates. The chemical modification of the carboxylic acid group of rosuvastatin can significantly alter its pharmacokinetic properties. ontosight.ai

Prodrug Development: Ester derivatives are often explored as prodrugs to enhance properties like bioavailability. While rosuvastatin itself has good oral absorption, designing ester derivatives with varying alkyl chain lengths and functionalities could modulate its lipophilicity and, consequently, its absorption and distribution characteristics. news-medical.net Exploring a library of novel rosuvastatin esters could lead to the discovery of compounds with optimized delivery to the liver, the primary site of action for statins. scielo.br

Development of Novel Research Tools: The synthesis of rosuvastatin esters with specific reporter groups (e.g., fluorescent tags or biotin) attached to the ester moiety could create valuable tools for biochemical research. Such derivatives could be used in fluorescence microscopy or affinity purification experiments to study the interactions of rosuvastatin with its biological targets, like HMG-CoA reductase, and to investigate its "pleiotropic" (off-target) effects. scielo.br

Exploration of New Chemical Space: The isoamyl group provides a scaffold that can be further functionalized. For example, introducing additional functional groups onto the isoamyl chain could lead to derivatives with unique chemical properties or biological activities. This exploration of new chemical space could lead to the development of compounds with applications beyond cholesterol-lowering, potentially in areas where statins have shown promise, such as anti-inflammatory or anticancer research. mdpi.com The synthesis of analogues, such as C2-aryl analogs of the pyrimidine (B1678525) core of rosuvastatin, has already demonstrated the value of modifying the base molecule to explore new therapeutic possibilities. researchgate.net

Q & A

Q. What is the optimized synthetic route for Rosuvastatin Isoamyl Ester, and how can reaction efficiency be monitored?

The synthesis involves esterification between rosuvastatin precursors (e.g., rosuvastatin tert-butyl ester or lactone) and isoamyl alcohol. A catalytic system with p-toluenesulfonic acid (P-TSA, 1.5% w/w) and Irganox 1010 (0.15% w/w) accelerates esterification while preventing thermal degradation. Reaction progress is monitored via acid number titration (ASTM D465-05) and FT-IR to track ester bond formation (C=O stretching at ~1740 cm⁻¹). Mass spectrometry confirms the product (expected m/z ~373 for abietic acid-derived isoamyl ester) .

Q. What analytical techniques are essential for confirming this compound purity and structural integrity?

Key methods include:

- HPLC-MS : Use a C18 column with acetonitrile/0.1% formic acid (60:40) mobile phase and electrospray ionization (ESI) in positive ion mode. Monitor MRM transitions (e.g., m/z 482 → 258 for rosuvastatin derivatives) .

- FT-IR : Detect ester-specific peaks (C-O-C at 1250–1050 cm⁻¹) and absence of unreacted alcohol/carboxylic acid groups .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns against reference standards .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis parameters?

Apply a fractional factorial design (e.g., 2^5-1 with central points) to study variables: temperature (30–70°C), enzyme concentration (5–15% w/w), alcohol:acid molar ratio (1:1–3:1), and agitation rate (100–300 rpm). Use esterification yield (%) and ester concentration (mmol/g) as response variables. Central composite designs help identify nonlinear interactions, while ANOVA validates model significance. For example, elevated enzyme loads (>10% w/w) may saturate reaction kinetics, necessitating cost-benefit analysis .

Q. What strategies resolve contradictions in ester stability data under varying experimental conditions?

Conflicting data (e.g., ester degradation rates under aeration vs. anaerobic conditions) require controlled replication studies. For instance:

- Compare stirred/aerated vs. unstirred/unaerated fermentors to isolate volatilization effects .

- Use stability-indicating HPLC methods to quantify degradation products (e.g., free rosuvastatin or isoamyl alcohol).

- Apply Arrhenius kinetics to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Q. How do structural modifications (e.g., tert-butyl vs. isoamyl esters) influence rosuvastatin’s pharmacokinetic properties?

Conduct in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies in rodent models. Compare logP values (tert-butyl ester: higher lipophilicity vs. isoamyl ester) to assess intestinal absorption. Plasma concentration-time profiles (AUC, Cmax) and metabolite identification via LC-MS/MS clarify hydrolysis rates and bioavailability .

Methodological Challenges and Solutions

Q. What experimental controls are critical when scaling up this compound synthesis?

- Catalyst poisoning : Monitor P-TSA activity via acid number titration; replenish if reaction stalls.

- Thermal degradation : Use antioxidant additives (Irganox 1010) and maintain temperatures <100°C .

- Byproduct formation : Implement inline FT-IR or GC-MS to detect side products (e.g., diesters or oligomers) .

Q. How can researchers validate the absence of process-related impurities (e.g., residual solvents or catalysts)?

- Headspace GC-MS : Detect volatile residues (isoamyl alcohol, THF) at ppm levels.

- ICP-OES : Quantify metal catalysts (e.g., Sn²⁺ from tin-based esterification) below ICH Q3D thresholds .

Data Interpretation and Reproducibility

Q. Why do esterification yields vary between batch and continuous-flow reactors?

Continuous systems minimize mass transfer limitations but require precise residence time control. For example, microreactors enhance mixing efficiency, reducing reaction times from hours to minutes. Validate reproducibility via triplicate runs with statistical analysis (RSD <5%) .

Q. How should researchers address discrepancies in published partition coefficients (logP) for this compound?

Re-evaluate logP using standardized shake-flask (OECD 107) or HPLC-based methods. Compare results with computational predictions (e.g., ChemAxon or ACD/Labs). Discrepancies >0.5 log units suggest method-specific artifacts (e.g., pH-dependent ionization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.